molecular formula C8H10N2O2 B2355412 (Z)-N'-Hydroxy-2-methoxybenzimidamide CAS No. 51285-05-3; 771-28-8

(Z)-N'-Hydroxy-2-methoxybenzimidamide

Cat. No.: B2355412
CAS No.: 51285-05-3; 771-28-8
M. Wt: 166.18
InChI Key: NFAJEYBUPFIZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-Hydroxy-2-methoxybenzimidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-Hydroxy-2-methoxybenzimidamide typically involves the reaction of 2-methoxybenzamide with hydroxylamine. One of the most recent methods developed by Katritzky et al. uses imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the fast preparation of amidoximes with reaction times of 5–15 minutes and yields ranging from 65–81% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient synthetic routes that can be scaled up. The use of microwave irradiation and other advanced techniques can potentially be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (Z)-N'-Hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Common oxidizing agents include 2-iodobenzoic acid (IBX) and tetraethylammonium bromide (TEAB) .

Common Reagents and Conditions:

    Oxidation: 2-iodobenzoic acid (IBX), tetraethylammonium bromide (TEAB)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds.

Mechanism of Action

The mechanism of action of (Z)-N'-Hydroxy-2-methoxybenzimidamide involves its ability to release nitric oxide (NO) upon oxidation. This process can be catalyzed by various hemoproteins, such as cytochrome P450. The released NO can then interact with molecular targets and pathways involved in vasodilation, platelet aggregation, and other physiological processes .

Comparison with Similar Compounds

  • 2-Methoxybenzamide
  • 3-Methoxybenzamidoxime
  • 2-Anisamide

Comparison: (Z)-N'-Hydroxy-2-methoxybenzimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Methoxybenzamide, the amidoxime group in this compound allows for additional reactions, such as NO release. Similarly, 3-Methoxybenzamidoxime differs in the position of the methoxy group, which can affect its chemical properties and applications .

Properties

CAS No.

51285-05-3; 771-28-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

N'-hydroxy-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

NFAJEYBUPFIZNQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=NO)N

solubility

not available

Origin of Product

United States

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